3-(3,4-Dimethylphenyl)-8-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [1,5-e]pyrimidine
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Overview
Description
3-(3,4-Dimethylphenyl)-8-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[5,4-d]pyrimidine derivatives
Preparation Methods
The synthesis of 3-(3,4-Dimethylphenyl)-8-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine involves several steps. One common method includes the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, followed by cyclization of the resulting carboxylic acids to form pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones. These intermediates are then treated with substituted anilines to yield the final pyrazolo[3,4-d]pyrimidin-4-one derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-(3,4-Dimethylphenyl)-8-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and naphthylmethyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
3-(3,4-Dimethylphenyl)-8-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biological probe.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through inhibition of CDK2 (Cyclin-Dependent Kinase 2), a key regulator of the cell cycle. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of the compound into the CDK2 active site through essential hydrogen bonding interactions.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share similar structural features and biological activities but may differ in their specific substituents and resulting properties. For example, compounds like 1-(3,4-dimethylphenyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one have been synthesized and studied for their unique properties .
Properties
Molecular Formula |
C25H20N6 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
10-(3,4-dimethylphenyl)-4-(naphthalen-1-ylmethyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C25H20N6/c1-16-10-11-20(12-17(16)2)31-24-22(14-27-31)25-28-23(29-30(25)15-26-24)13-19-8-5-7-18-6-3-4-9-21(18)19/h3-12,14-15H,13H2,1-2H3 |
InChI Key |
OORGWXKWERPTHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)CC5=CC=CC6=CC=CC=C65)C |
Origin of Product |
United States |
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